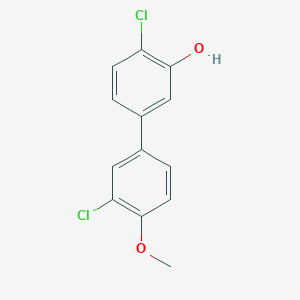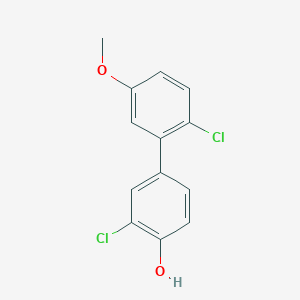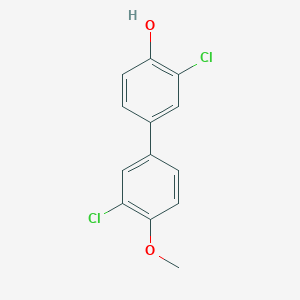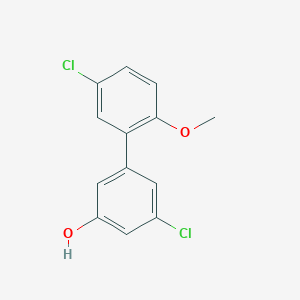
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% (3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow solid, with a melting point of 60-62°C and a boiling point of 304°C. 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is often used as a reagent in synthetic organic chemistry, and it has been used in various industrial processes, such as the production of dyes, pharmaceuticals, and pesticides.
Mecanismo De Acción
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a chlorinated phenolic compound, and its mechanism of action is based on its ability to react with other molecules. In particular, it can react with hydroxyl groups to form ethers, esters, and amides. Additionally, it can react with amines to form amides and quaternary ammonium salts.
Biochemical and Physiological Effects
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and hexokinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a useful reagent for a variety of laboratory experiments. It is relatively stable, and it has a low vapor pressure, which makes it easy to handle and store. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be toxic if it is handled incorrectly, and it should only be used in a well-ventilated area.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%. For example, further research could be conducted to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential environmental effects of this compound. Finally, further research could be conducted to investigate the potential industrial applications of this compound, such as its use in the production of dyes, pharmaceuticals, and pesticides.
Métodos De Síntesis
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be synthesized by reacting 5-chloro-2-methoxyphenol with chlorine in the presence of sulfuric acid. In this reaction, the chlorine reacts with the phenol to form a chlorinated phenol. The reaction is typically conducted at a temperature of approximately 60°C and a pressure of approximately 100 psi. The reaction is typically complete after about 30 minutes.
Aplicaciones Científicas De Investigación
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polyamides, and polyesters. Additionally, it has been used in the synthesis of a variety of other compounds, such as antioxidants and corrosion inhibitors.
Propiedades
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-9(14)7-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSWZARHIUZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686082 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261908-67-1 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






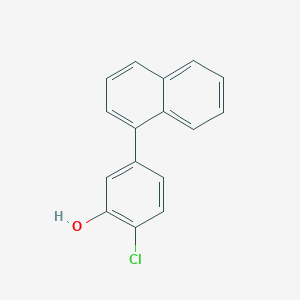


![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)
